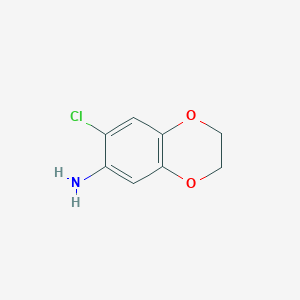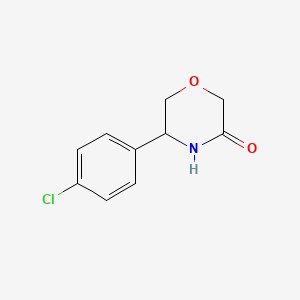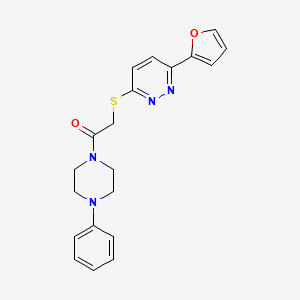
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The general synthetic route includes:
Fmoc Protection: The amino group of the indene derivative is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The protected amino compound is then subjected to carboxylation using carbon dioxide or a carboxylating agent under controlled conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure precision and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry due to its Fmoc-protecting group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.
Comparaison Avec Des Composés Similaires
- 1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Comparison: Compared to similar compounds, 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications where other Fmoc-protected compounds may not be suitable.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-11-5-10-20-19(21)12-13-23(20)26-25(29)30-14-22-17-8-3-1-6-15(17)16-7-2-4-9-18(16)22/h1-11,22-23H,12-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDIMVOPSVUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)


![1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine](/img/structure/B2610859.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B2610861.png)
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)



![2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2610870.png)

![2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B2610874.png)
![5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2610875.png)
